tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
tert-Butyl 2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a pyrrole-derived compound featuring a partially saturated 2,5-dihydro-1H-pyrrole core. The molecule is substituted at the 2-position with both hydroxymethyl (-CH₂OH) and methoxymethyl (-CH₂OCH₃) groups, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This structural motif is common in medicinal chemistry, where the Boc group enhances solubility and stability during synthetic workflows . The compound’s partially saturated pyrrole ring introduces conformational flexibility, which can influence its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-5-(methoxymethyl)-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-5-6-12(13,8-14)9-16-4/h5-6,14H,7-9H2,1-4H3 |
InChI Key |
HXSFHYOULUQHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1(CO)COC |
Origin of Product |
United States |
Preparation Methods
Key Precursors and Intermediates
- N-Boc-α-amino ketones or α,β-unsaturated carbonyl compounds serve as starting materials.
- Aldehydes or formyl derivatives are used for hydroxymethyl group installation.
- Methoxymethyl (MOM) groups are introduced via protection of hydroxymethyl functionalities.
Preparation Methods
Cyclization of N-Substituted Amino Ketones
Method Overview:
A common approach involves cyclization of N-Boc amino ketones or related derivatives, followed by selective functionalization at the 2-position.
- Formaldehyde-mediated cyclization efficiently yields dihydropyrroles with hydroxymethyl functionalities.
- Methylation with MOM chloride stabilizes the hydroxymethyl group, forming the methoxymethyl derivative.
Multi-Component Reactions (MCR)
Method Overview:
Recent advances utilize three-component domino reactions involving amino acids, ketones, and activated alkenes to generate pyrrolidine derivatives with high regio- and stereoselectivity.
Amino acid + ketone + dimethyl fumarate → Pyrrolidine derivative
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| tert-Leucine + 2,2-dimethylpentan-3-one + dimethyl fumarate | DMF-toluene | 80°C | Up to 36% |
This method allows for the synthesis of various substituted pyrrolidines, including the target compound, with functional groups at the 2-position.
Direct Functionalization of Pyrrole Rings
Method Overview:
Direct functionalization involves electrophilic substitution at the 2-position of pre-formed pyrrole rings, followed by protection steps.
- Electrophilic hydroxymethylation using formaldehyde derivatives.
- Subsequent protection with methoxymethyl chloride.
- The use of formaldehyde derivatives under controlled conditions enables regioselective hydroxymethylation.
- MOM groups are introduced via nucleophilic substitution, providing stability during subsequent steps.
Specific Synthesis Protocols Supported by Data
Synthesis via Cyclization of N-Boc-α-Amino Ketones
Preparation of N-Boc-α-amino ketone:
- React N-Boc-amine with acyl chlorides or ketones to form the key intermediate.
Cyclization to dihydropyrrole:
- Under acidic conditions, cyclize the amino ketone to form the dihydropyrrole ring.
-
- Treat with formaldehyde or paraformaldehyde in aqueous conditions to install the hydroxymethyl group at C-2.
-
- React with methoxymethyl chloride in the presence of a base (e.g., DIPEA) to form the MOM ether.
Multi-Component Domino Reaction Approach
Recent research reports that the three-component reaction involving amino acids, ketones, and activated alkenes offers an efficient route with yields ranging from 36% to 50% (depending on steric factors).
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Amino acid + ketone + fumarate | DMF/toluene | 80°C | 36-50% |
This method offers a versatile platform for synthesizing various derivatives, including the target compound, with the advantage of stereoselectivity and functional group tolerance.
Notes on Optimization and Research Discoveries
Steric Effects:
The yield of pyrrolidine derivatives is sensitive to steric hindrance, especially with bulky substituents at the α-position of amino acids or ketones.Reaction Conditions:
Mild conditions favor higher selectivity and yield, with temperature control being critical during electrophilic hydroxymethylation and protection steps.Protecting Groups:
The Boc group is stable under various reaction conditions and can be removed under acidic conditions when necessary.Recent Advances:
Novel domino reactions and catalytic processes have been developed to improve yields and stereoselectivity, including the use of organocatalysts and microwave-assisted synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving esters and alcohols. Its structural features make it a suitable substrate for investigating the mechanisms of various enzymes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form specific products. The molecular targets and pathways involved will vary based on the enzyme and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with structurally related pyrrole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
*Calculated based on molecular formula C₁₂H₂₁NO₅.
Key Comparisons:
Substituent Effects on Reactivity and Solubility: The hydroxymethyl and methoxymethyl groups in the target compound introduce moderate polarity, balancing solubility in organic (e.g., dichloromethane) and aqueous phases. Electron-withdrawing groups (e.g., -CN in tert-butyl 2-cyano-1H-pyrrole-1-carboxylate) increase electrophilicity at the pyrrole ring, favoring nucleophilic attacks, whereas electron-donating groups (e.g., -OCH₃ in the target) stabilize the ring against oxidation .
Synthetic Methodologies :
- The target compound likely shares synthetic routes with 10a , where CuCl₂-mediated cyclization in THF or HATU-assisted coupling in DMF are employed. However, the absence of indole moieties simplifies purification compared to 10a, which requires gradient chromatography .
- Boc protection is a common strategy across all analogs to prevent undesired side reactions at the pyrrole nitrogen .
Spectroscopic Signatures: The methoxymethyl group in the target compound would show characteristic ¹H-NMR signals at δ 3.3–3.5 (OCH₃) and δ 3.8–4.1 (CH₂O), distinct from the indole protons (δ 7.0–8.0) in 10a . Hydroxymethyl groups typically exhibit broad IR stretches near 3200–3600 cm⁻¹ (OH), absent in methoxymethyl or cyano-substituted analogs .
Biological and Application Potential: The hydroxymethyl group in the target compound may facilitate hydrogen bonding in enzyme active sites, a feature less pronounced in analogs like 10a (indole) or 2-cyano derivatives. This property is critical in drug design for target engagement . Methoxymethyl groups enhance metabolic stability compared to hydroxymethyl, which may undergo glucuronidation in vivo .
Biological Activity
tert-butyl 2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 2639426-43-8) is a compound of interest due to its potential biological activities. This article explores its biological properties, including analgesic effects, hydrolytic stability, and structural characteristics based on recent studies.
- Molecular Formula : C12H21NO4
- Molar Mass : 243.3 g/mol
Analgesic Activity
Recent studies have indicated that compounds containing the pyrrole moiety exhibit significant analgesic properties. A study synthesized various bioconjugates incorporating pyrrole and peptide structures, revealing that these compounds demonstrated analgesic activity in pain models such as the Paw Pressure test (Randall–Selitto test) . While free pyrrole acids exhibited the highest analgesic activity, the incorporation of peptide structures improved hydrolytic stability without drastically compromising efficacy.
Hydrolytic Stability
The hydrolytic stability of tert-butyl 2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate was assessed under different pH conditions (pH 2.0, 7.4, and 9.0) using HPLC methods. Results indicated that while free pyrrole acids are prone to rapid hydrolysis, the bioconjugates maintained better stability, suggesting a potential for therapeutic applications in environments where stability is crucial .
Structural Insights
The crystal structure of related pyrrole derivatives has been elucidated, providing insights into their conformational dynamics. For example, a related compound's structure revealed specific dihedral angles and intramolecular hydrogen bonding that could influence biological activity . These structural characteristics are essential for understanding how modifications to the pyrrole ring can affect its pharmacological properties.
Case Study 1: Analgesic Efficacy
In a comparative study involving various pyrrole derivatives, it was found that those with specific functional groups exhibited enhanced analgesic effects. The study highlighted that the presence of hydroxymethyl and methoxymethyl groups significantly contributed to the overall efficacy of the compounds in pain relief .
Case Study 2: Hydrolytic Stability Assessment
A detailed examination of hydrolytic stability across different bioconjugates showed that modifications in molecular structure could lead to significant differences in stability profiles. The study concluded that balancing potency and stability is critical for developing effective therapeutic agents based on pyrrole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with high purity?
- Methodology : Optimize synthesis using protective group strategies (e.g., tert-butyl carbamate) to stabilize the pyrrolidine core during reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (60:40 to 80:20) improves yield and purity. Confirm structural integrity using NMR (¹H/¹³C) and HRMS, as highlighted in studies on analogous pyrrolidine derivatives .
Q. How can researchers characterize the stereochemistry and functional groups of this compound?
- Methodology : Employ a combination of:
- NMR spectroscopy : Analyze coupling constants (e.g., J-values) to confirm stereochemistry in the dihydro-pyrrole ring .
- FT-IR : Identify hydroxyl (-OH) and methoxymethyl (-OCH2O-) stretches between 3200–3600 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
- X-ray crystallography : Resolve ambiguous configurations in crystalline samples .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Use NIOSH-approved P95 respirators for particulate filtration and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
- Store in inert atmospheres (argon/nitrogen) at –20°C to avoid hydrolysis of the tert-butyl ester group .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives for pharmacological screening?
- Methodology :
- Use density functional theory (DFT) to predict reactive sites for functionalization (e.g., hydroxymethyl group).
- Apply molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases) .
- Validate predictions with in vitro assays (e.g., IC50 measurements) to prioritize synthetic targets .
Q. What strategies resolve contradictions in reaction yield data during scale-up?
- Methodology :
- Apply statistical design of experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, solvent polarity) affecting yield .
- Implement process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR to detect intermediates and optimize conditions .
Q. How does the tert-butyl group influence stability and reactivity compared to analogs?
- Methodology :
- Conduct kinetic studies : Compare hydrolysis rates of tert-butyl esters vs. methyl/ethyl analogs under acidic conditions (pH 2–4) .
- Use thermogravimetric analysis (TGA) : Assess thermal stability (Td >150°C for tert-butyl vs. Td ~100°C for benzyl derivatives) .
Q. What advanced techniques validate the compound’s role in asymmetric catalysis or chiral synthesis?
- Methodology :
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) to determine enantiomeric excess (ee) .
- Circular dichroism (CD) : Correlate optical activity with stereochemical configurations .
Data Contradiction & Troubleshooting
Q. How to address discrepancies between computational predictions and experimental reactivity?
- Methodology :
- Re-evaluate solvent effects in simulations (e.g., COSMO-RS solvation models) to better match experimental conditions .
- Cross-validate with multivariate analysis (MVA) to identify overlooked variables (e.g., trace moisture) .
Q. Why might NMR spectra show unexpected splitting patterns for the dihydro-pyrrole ring?
- Methodology :
- Check for dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational flipping in the 2,5-dihydro-pyrrole ring .
- Confirm sample purity: Trace impurities (e.g., unreacted starting materials) may distort signals .
Tables for Key Data
| Property | Technique | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 85–90°C (decomposition) | |
| Hydrolysis Half-life (pH 4) | Kinetic UV-Vis | t₁/₂ = 72 hours | |
| LogP (Partition Coefficient) | HPLC Retention Time | 2.3 ± 0.1 (indicative of moderate lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
